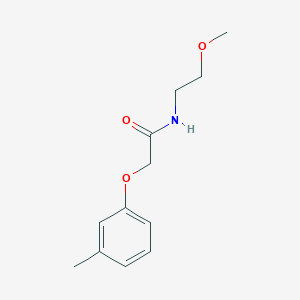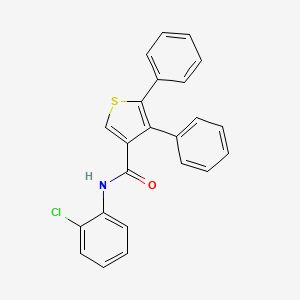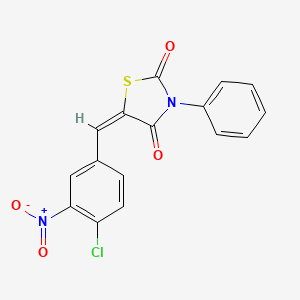
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA-Na is a sodium salt of 2-(3-methylphenoxy)-N-(2-methoxyethyl)acetamide, which is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is also thought to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have a low toxicity profile and is well-tolerated in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide in lab experiments is its low toxicity profile and high solubility in water and ethanol. However, one of the limitations of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is its limited stability in solution, which may affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide as a treatment for neuropathic pain in humans. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide and to investigate its potential use as a herbicide and growth regulator for plants.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-(2-methoxyethoxy)ethylamine in the presence of sodium hydroxide. The reaction results in the formation of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, which is then purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In agriculture, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been investigated for its potential use as a herbicide and as a growth regulator for plants. In material science, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as a surfactant and as a template for the synthesis of nanoparticles.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-9-12(14)13-6-7-15-2/h3-5,8H,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWWEOFUZSKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)

![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)